molecular formula C9H8N2S B1608828 3-Methyl-5-phenyl-1,2,4-thiadiazole CAS No. 50483-77-7

3-Methyl-5-phenyl-1,2,4-thiadiazole

Cat. No.: B1608828
CAS No.: 50483-77-7
M. Wt: 176.24 g/mol
InChI Key: ADYVSGWOTNOSMG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), alkyl halides, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The biological activity of 3-Methyl-5-phenyl-1,2,4-thiadiazole is often attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    3-Methyl-1,2,4-thiadiazole: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    5-Phenyl-1,2,4-thiadiazole: Lacks the methyl group, potentially altering its physical and chemical properties.

Uniqueness: 3-Methyl-5-phenyl-1,2,4-thiadiazole is unique due to the presence of both methyl and phenyl groups, which can influence its electronic distribution and steric properties. This dual substitution pattern can enhance its reactivity and interaction with biological targets, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

3-methyl-5-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVSGWOTNOSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383886
Record name 3-methyl-5-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50483-77-7
Record name 3-methyl-5-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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